3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone
Description
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone is a pyrazole-based compound featuring a cyclopentyl ketone group and a morpholine sulfonyl substituent. Pyrazoles are five-membered heterocyclic aromatic rings with two adjacent nitrogen atoms, often utilized in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-11-14(23(20,21)17-7-9-22-10-8-17)12(2)18(16-11)15(19)13-5-3-4-6-13/h13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCFOQWOHHJXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with morpholine-4-sulfonyl chloride under controlled conditions The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone has been investigated for its potential as a pharmacological agent. Its unique structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.
- Enzyme Inhibition : The compound shows promise in studying enzyme inhibition mechanisms, particularly against protein kinases involved in cancer and other diseases. Protein kinases are critical for regulating cellular processes such as growth and apoptosis, and compounds that modulate their activity are essential for developing targeted cancer therapies .
Research indicates that this compound may exhibit significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its mechanism likely involves disrupting kinase signaling pathways critical for tumor growth and survival .
- Anti-inflammatory Properties : There is also potential for this compound to act as an anti-inflammatory agent by modulating immune responses and inhibiting pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Cancer Cell Line Inhibition
In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against a panel of approximately sixty cancer cell lines. The results indicated a notable inhibition of cell proliferation, with specific mean growth inhibition values suggesting its potential as an anticancer drug candidate .
Case Study 2: Enzyme Interaction Studies
Further investigations into the compound's interaction with various enzymes revealed that it could effectively inhibit certain kinases involved in cellular signaling pathways. This property positions it as a candidate for developing targeted therapies aimed at diseases characterized by dysregulated kinase activity .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone with related compounds from the evidence:
Key Differences and Implications
Morpholine derivatives are often associated with improved solubility and metabolic stability.
Ketone/Aryl Group :
- The cyclopentyl ketone in the target compound offers greater conformational rigidity and lipophilicity than the 4-fluorophenyl ketone in the analog from . Fluorine substitution in the latter may enhance bioavailability and binding affinity to hydrophobic targets .
The cyclopentanol-morpholine sulfonyl derivatives in are patented for undisclosed therapeutic applications, possibly cancer or inflammation .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step reactions, as seen in , where pyrazole intermediates are functionalized via condensation and cyclization. The morpholine sulfonyl group may require specialized sulfonation or coupling steps, increasing synthetic difficulty compared to simpler pyrrolidinyl analogs .
Research and Patent Landscape
- Antimicrobial Potential: Pyrazole-sulfonyl hybrids (e.g., ’s thienopyridines) inhibit microbial growth via undefined mechanisms, possibly targeting membrane integrity or enzyme function .
- Therapeutic Patents : Morpholine sulfonyl derivatives are prominent in patents (e.g., and ), indicating industrial interest in their pharmacokinetic properties and target selectivity .
Biological Activity
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula: C23H26N4O4S
- Molecular Weight: 454.55 g/mol
This structure features a pyrazole ring substituted with a morpholine sulfonyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Janus Kinase Inhibition: Similar compounds have been shown to modulate kinase activity, which is crucial in various signaling pathways associated with immune response and inflammation .
- Anti-Cancer Properties: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
- Anti-Parasitic Activity: Some studies suggest that derivatives containing pyrazole structures exhibit significant activity against parasitic infections, potentially through mechanisms involving disruption of metabolic pathways in parasites .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Janus Kinase Inhibition | 0.5 - 2.0 | |
| Anti-Cancer (e.g., A549 cells) | 1.2 - 3.5 | |
| Anti-Parasitic (e.g., against Giardia intestinalis) | 1.47 |
Case Study 1: Anti-Cancer Activity
A study investigated the effects of a related pyrazole compound on A549 lung cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability, with an IC50 value of approximately 2 μM, highlighting its potential as an anti-cancer agent .
Case Study 2: Janus Kinase Inhibition
Another study focused on the compound's ability to inhibit Janus kinases involved in inflammatory responses. The results demonstrated that the compound effectively reduced cytokine production in vitro, suggesting potential therapeutic applications in autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
